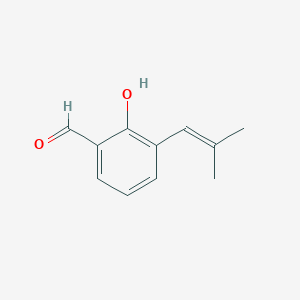
2-Hydroxy-3-(2-methyl-1-propen-1-yl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-3-(2-methyl-1-propen-1-yl)benzaldehyde (2-HMB) is a type of aldehyde that is used in a variety of industrial and laboratory applications. It is a colorless liquid with a mild odor and has a boiling point of 199-200 °C. 2-HMB is a versatile compound that can be used as a starting material in the synthesis of various compounds and materials. It is also used in the production of pharmaceuticals, pesticides, and other organic compounds.
科学的研究の応用
2-Hydroxy-3-(2-methyl-1-propen-1-yl)benzaldehyde is an important compound in scientific research. It is used in the synthesis of various compounds and materials, and is also used as a starting material in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It is also used in the production of polymers and other materials. 2-Hydroxy-3-(2-methyl-1-propen-1-yl)benzaldehyde is also used as a starting material in the synthesis of various organic compounds and materials.
作用機序
2-Hydroxy-3-(2-methyl-1-propen-1-yl)benzaldehyde is a versatile compound and can be used in a variety of ways. Its mechanism of action depends on the specific application. In general, 2-Hydroxy-3-(2-methyl-1-propen-1-yl)benzaldehyde can act as a catalyst, a reactant, or a stabilizer. It can also be used as a reducing agent or as an oxidizing agent.
Biochemical and Physiological Effects
2-Hydroxy-3-(2-methyl-1-propen-1-yl)benzaldehyde is a relatively non-toxic compound and does not pose any significant health risks. It is not known to have any adverse effects on the human body. However, it is important to note that 2-Hydroxy-3-(2-methyl-1-propen-1-yl)benzaldehyde may cause irritation to the eyes and skin if it comes into contact with them.
実験室実験の利点と制限
2-Hydroxy-3-(2-methyl-1-propen-1-yl)benzaldehyde is a versatile compound and can be used in a variety of laboratory experiments. It has the advantage of being relatively non-toxic and is relatively easy to synthesize. It also has the advantage of being relatively stable and can be stored for long periods of time. The main limitation of 2-Hydroxy-3-(2-methyl-1-propen-1-yl)benzaldehyde is that it is not very soluble in water and therefore may not be suitable for some applications.
将来の方向性
The future of 2-Hydroxy-3-(2-methyl-1-propen-1-yl)benzaldehyde is promising. It is a versatile compound and can be used in a variety of laboratory experiments and industrial applications. It can be used to synthesize various compounds and materials, and can be used as a starting material in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It can also be used in the production of polymers and other materials. Additionally, 2-Hydroxy-3-(2-methyl-1-propen-1-yl)benzaldehyde can be used as a reducing agent or as an oxidizing agent. Finally, 2-Hydroxy-3-(2-methyl-1-propen-1-yl)benzaldehyde can be used to create a variety of new materials and compounds that have not yet been explored.
合成法
2-Hydroxy-3-(2-methyl-1-propen-1-yl)benzaldehyde can be synthesized using a variety of methods. The most common method involves the reaction of an aldehyde with an alcohol in the presence of a catalyst. This reaction is known as the Aldol Condensation and produces a product known as an Aldol. The Aldol can then be further reacted with an acid or base to form 2-Hydroxy-3-(2-methyl-1-propen-1-yl)benzaldehyde. Other methods for the synthesis of 2-Hydroxy-3-(2-methyl-1-propen-1-yl)benzaldehyde include the reaction of an aldehyde with an amine, the reaction of an aldehyde with an ester, and the reaction of an aldehyde with an alkene.
特性
IUPAC Name |
2-hydroxy-3-(2-methylprop-1-enyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8(2)6-9-4-3-5-10(7-12)11(9)13/h3-7,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTXFHXLASEQJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=C(C(=CC=C1)C=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-3-(2-methyl-1-propen-1-yl)benzaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














